molecular formula C10H10Cl2N4O3 B14096364 2,6-Dichloro-9-(2'-deoxy-b-D-ribofuranosyl)purine

2,6-Dichloro-9-(2'-deoxy-b-D-ribofuranosyl)purine

Cat. No.: B14096364
M. Wt: 305.11 g/mol
InChI Key: WCBMAWWRSUVVSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine is a synthetic nucleoside analog known for its potent antiviral and anticancer properties. This compound is particularly effective in inhibiting DNA synthesis, making it a valuable tool in the treatment of various viral infections and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine typically involves the glycosylation of 2,6-dichloropurine with a protected sugar derivative, followed by deprotection steps. One common method includes the use of the Hoffer sugar, which is glycosylated to produce beta-configured nucleoside N9/N7 regioisomers. These are then aminated using methanolic ammonia, with concomitant deprotection of the sugar .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to maintain the efficacy and safety of the compound for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: These reactions can modify the purine ring, altering the compound’s biological activity.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like ammonia or amines under basic conditions.

    Oxidation and Reduction: Often use reagents like hydrogen peroxide or sodium borohydride.

Major Products:

    Substitution Products: Amino or thiol derivatives of the original compound.

    Oxidation/Reduction Products: Modified purine rings with altered electronic properties.

Scientific Research Applications

2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing other nucleoside analogs.

    Biology: Serves as a tool for studying DNA synthesis and repair mechanisms.

    Medicine: Employed in the treatment of viral infections like herpes simplex and varicella-zoster, as well as certain cancers, due to its ability to inhibit DNA polymerase

    Industry: Utilized in the development of antiviral and anticancer drugs.

Mechanism of Action

The compound exerts its effects by inhibiting viral DNA replication. It targets and impedes the activity of viral DNA polymerase, preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity. In cancer treatment, it inhibits DNA synthesis in rapidly dividing cells, thereby slowing down tumor growth .

Comparison with Similar Compounds

  • 2,6-Dichloropurine-2’-deoxyriboside
  • 2,6-Dichloro-9-(2’-deoxy-β-D-ribofuranosyl)purine

Uniqueness: 2,6-Dichloro-9-(2’-deoxy-b-D-ribofuranosyl)purine stands out due to its dual antiviral and anticancer properties. Its ability to inhibit both DNA and RNA synthesis makes it a versatile compound in therapeutic applications .

Properties

IUPAC Name

5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBMAWWRSUVVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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